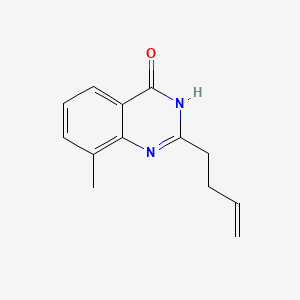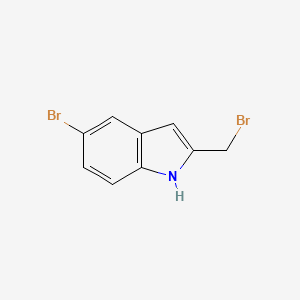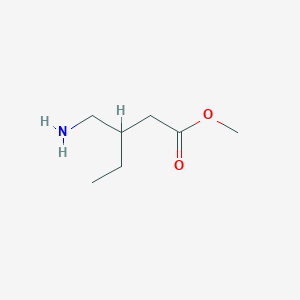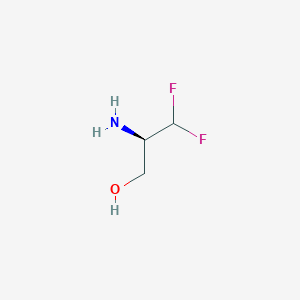
(R)-2-Amino-3,3-difluoropropan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3,3-difluoropropan-1-OL is a chiral compound with significant interest in various fields of chemistry and biology. This compound features an amino group and two fluorine atoms attached to a three-carbon backbone, making it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3,3-difluoropropan-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-glycidol.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3,3-difluoropropan-1-OL may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and safe fluorination.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the synthesis.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-3,3-difluoropropan-1-OL undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Production of difluoroalcohols or difluoroamines.
Substitution: Generation of various substituted difluoropropanols or difluoropropanamines.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3,3-difluoropropan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-3,3-difluoropropan-1-OL involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Pathways: It may affect biochemical pathways related to neurotransmission or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-3-fluoropropan-1-OL: Similar structure but with only one fluorine atom.
®-2-Amino-3-chloropropan-1-OL: Contains a chlorine atom instead of fluorine.
®-2-Amino-3,3-dichloropropan-1-OL: Similar structure with two chlorine atoms.
Uniqueness
®-2-Amino-3,3-difluoropropan-1-OL is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C3H7F2NO |
|---|---|
Molekulargewicht |
111.09 g/mol |
IUPAC-Name |
(2R)-2-amino-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(6)1-7/h2-3,7H,1,6H2/t2-/m1/s1 |
InChI-Schlüssel |
MCLRDRPCZXKUTE-UWTATZPHSA-N |
Isomerische SMILES |
C([C@H](C(F)F)N)O |
Kanonische SMILES |
C(C(C(F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


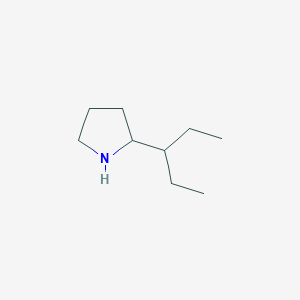
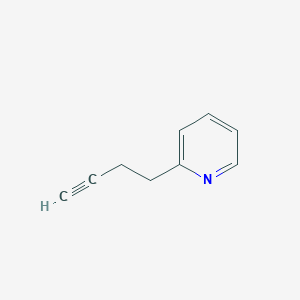
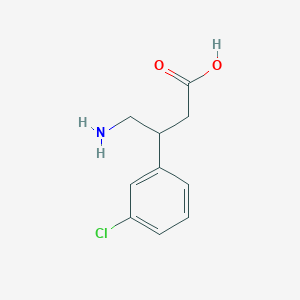
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)




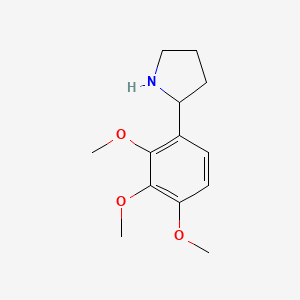

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
